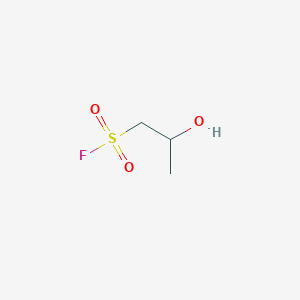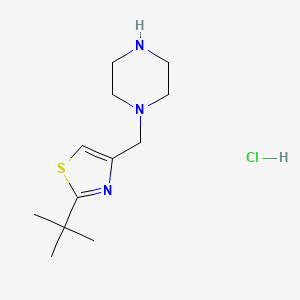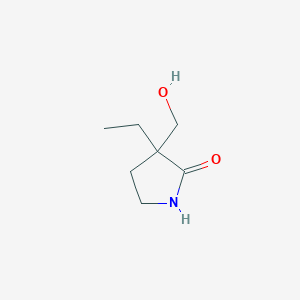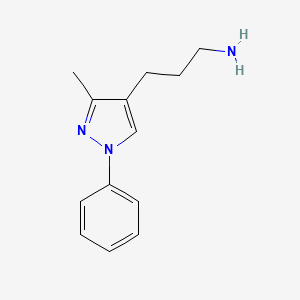
(1S,3s)-N-ethyl-3-(methylamino)cyclobutane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3s)-N-ethyl-3-(methylamino)cyclobutane-1-carboxamide is a compound with a cyclobutane ring structure, which is a four-membered carbon ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of cyclobutane derivatives as starting materials, which undergo various chemical transformations to introduce the desired functional groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize advanced techniques such as catalytic asymmetric reactions and hypervalent iodine-mediated reactions .
Chemical Reactions Analysis
Types of Reactions
(1S,3s)-N-ethyl-3-(methylamino)cyclobutane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes .
Scientific Research Applications
(1S,3s)-N-ethyl-3-(methylamino)cyclobutane-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of (1S,3s)-N-ethyl-3-(methylamino)cyclobutane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
(1s,3s)-3-(methylamino)cyclobutane-1-carboxamide hydrochloride: This compound is similar in structure but contains a hydrochloride group instead of an N-ethyl group.
(1s,3s)-N-methyl-3-(methylamino)cyclobutane-1-carboxamide: Another similar compound with a different substitution pattern on the cyclobutane ring.
Uniqueness
(1S,3s)-N-ethyl-3-(methylamino)cyclobutane-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
N-ethyl-3-(methylamino)cyclobutane-1-carboxamide |
InChI |
InChI=1S/C8H16N2O/c1-3-10-8(11)6-4-7(5-6)9-2/h6-7,9H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
KFJXQAFWOZIONH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1CC(C1)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[6-(2-Nitrophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one](/img/structure/B13213575.png)
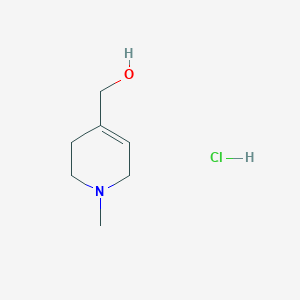
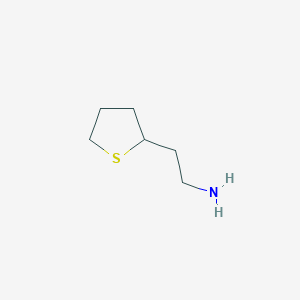



![1-[3-Amino-5-(hydroxymethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B13213592.png)
